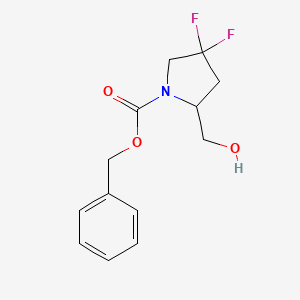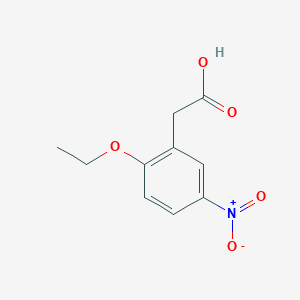![molecular formula C11H16ClN3S B2946897 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 865660-14-6](/img/structure/B2946897.png)
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” is a chemical compound with the molecular formula C11H16ClN3S and a molar mass of 257.78 . It is also known by the synonyms “this compound” and "1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(prop-2-en-1-yl)piperazine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a piperazine ring via a methylene bridge . The piperazine ring is further substituted with an allyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that thiazole derivatives have been involved in a wide range of chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H16ClN3S and a molar mass of 257.78 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives like 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine have been found to exhibit potent antimicrobial properties. These compounds can be used to develop new antibiotics that target resistant strains of bacteria. Their mode of action often involves interfering with bacterial cell wall synthesis or protein synthesis, which is crucial for bacterial growth and replication .
Anticancer Activities
The structural motif of thiazole is present in several anticancer drugs. Research has shown that thiazole derivatives can be effective in inhibiting the growth of cancer cells. They may work by disrupting the cell cycle or inducing apoptosis in cancerous cells. This makes them valuable candidates for the development of new oncology medications .
Antidiabetic Effects
Thiazole compounds have been associated with antidiabetic effects, potentially offering a new avenue for diabetes treatment. They may act by modulating insulin release or by improving insulin sensitivity in peripheral tissues, thus helping to regulate blood glucose levels .
Anti-Inflammatory and Analgesic Properties
Due to their anti-inflammatory properties, thiazole derivatives can be used in the treatment of chronic inflammatory diseases. They may also possess analgesic properties, providing relief from pain without the side effects associated with traditional painkillers .
Neuroprotective Effects
Some thiazole derivatives have shown promise as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases like Alzheimer’s by protecting neuronal cells from damage or by enhancing their survival .
Antihypertensive Activity
Thiazole derivatives can exhibit antihypertensive activity, making them potential candidates for the treatment of high blood pressure. They may work by relaxing blood vessels or by acting on the renin-angiotensin system, which regulates blood pressure .
Antioxidant Properties
The antioxidant properties of thiazole derivatives make them useful in combating oxidative stress, which is a factor in many chronic diseases. They can neutralize free radicals and may help prevent cell damage .
Agricultural Applications
In agriculture, thiazole derivatives can be used to develop new pesticides and fungicides. Their effectiveness in controlling pests and plant diseases can contribute to increased crop yields and food security .
Direcciones Futuras
The future directions for “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of thiazole derivatives, there may be potential for developing new pharmacologically active compounds .
Mecanismo De Acción
Target of Action
The primary targets of 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine are currently unknown. This compound is a derivative of thiazole , a heterocyclic compound that has been associated with diverse biological activities
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
As a thiazole derivative, it may have diverse biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature can affect the stability of the compound . .
Propiedades
IUPAC Name |
2-chloro-5-[(4-prop-2-enylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-3-14-4-6-15(7-5-14)9-10-8-13-11(12)16-10/h2,8H,1,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBDIDUWDYQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)
![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)

![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)



![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)